N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Overview
Description
N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring, a dihydropyrazole moiety, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multiple steps:
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Formation of the Dihydropyrazole Core: : The initial step often involves the cyclization of a suitable precursor to form the dihydropyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
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Introduction of the Furan Ring: : The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan-containing reagents.
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Attachment of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : The dihydropyrazole moiety can be reduced to form pyrazoline derivatives under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has several applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
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Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and dihydropyrazole moieties are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-[4-[3-(furan-2-yl)-2-(acetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide: Similar structure but lacks the methoxy group.
N-[4-[3-(thiophen-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide: Contains a thiophene ring instead of a furan ring.
N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide: Contains an ethanesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is unique due to the presence of both the furan ring and the methoxyacetyl group, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-11-17(21)20-15(16-4-3-9-25-16)10-14(18-20)12-5-7-13(8-6-12)19-26(2,22)23/h3-9,15,19H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVANAGEWPUMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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